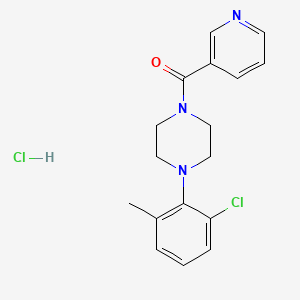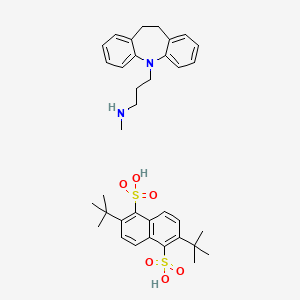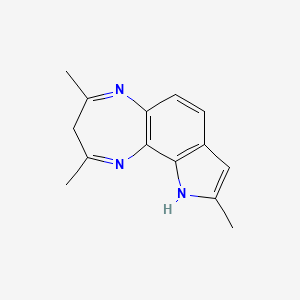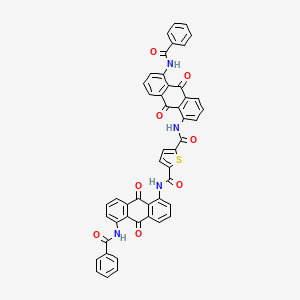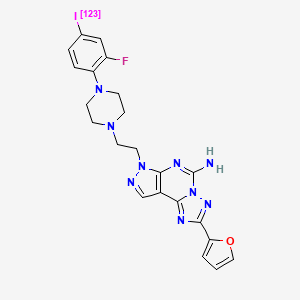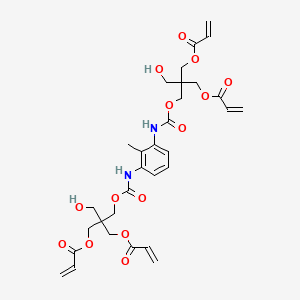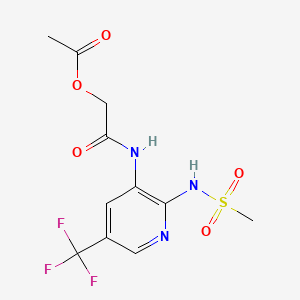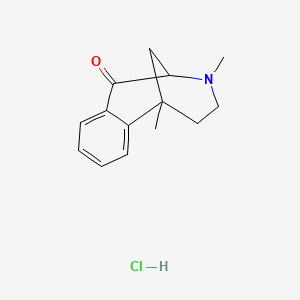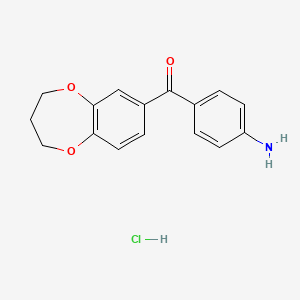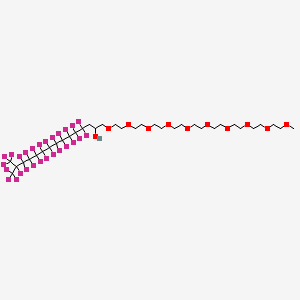
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate involves multiple steps, starting from basic organic compoundsThe final steps involve the addition of terephthalate and dihydrochloride hydrate to form the complete compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines .
Scientific Research Applications
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various biochemical effects. These interactions can result in changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium: A metabolite of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also used in neurological studies.
Uniqueness
1-Methyl-4-phenyl-4-hydroxymethylpiperidine bis-terephthalate dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound with applications in various scientific fields .
Properties
CAS No. |
102339-08-2 |
|---|---|
Molecular Formula |
C34H44Cl2N2O5 |
Molecular Weight |
631.6 g/mol |
IUPAC Name |
bis[1-(4-phenylpiperidin-4-yl)ethyl] benzene-1,4-dicarboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C34H40N2O4.2ClH.H2O/c1-25(33(17-21-35-22-18-33)29-9-5-3-6-10-29)39-31(37)27-13-15-28(16-14-27)32(38)40-26(2)34(19-23-36-24-20-34)30-11-7-4-8-12-30;;;/h3-16,25-26,35-36H,17-24H2,1-2H3;2*1H;1H2 |
InChI Key |
ARWXROBOQIVQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCNCC1)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC(C)C4(CCNCC4)C5=CC=CC=C5.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


